Bacteriocin J46 -

Bacteriocin J46

Catalog Number: EVT-246986
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Bacteriocin J46 is a 27-residue polypeptide produced by Lactococcus lactis subsp. cremoris J46, primarily found in fermented milk products. This bacteriocin exhibits a broad spectrum of antimicrobial activity, effectively inhibiting various Gram-positive bacteria, including other lactic acid bacteria. Its natural form, referred to as the natural form of J46, is distinguished from its synthetic counterpart, which is produced through solid-phase chemical synthesis. Both forms demonstrate similar biochemical and antimicrobial properties, making Bacteriocin J46 a significant subject of study in food microbiology and biopreservation applications .

Source and Classification

Bacteriocin J46 is classified under class II bacteriocins, which are characterized as heat-stable, non-modified peptides. It is derived from the lactic acid bacterium Lactococcus lactis, a species known for its role in dairy fermentation and food preservation. The production of bacteriocin J46 occurs during the fermentation process of milk, showcasing its potential as a natural preservative in food products .

Synthesis Analysis

Methods

The synthesis of Bacteriocin J46 can be achieved through two primary methods: natural extraction from bacterial cultures and synthetic production via solid-phase peptide synthesis.

  1. Natural Extraction: This involves cultivating Lactococcus lactis subsp. cremoris J46 under controlled fermentation conditions. The bacteriocin is then isolated from the culture supernatant through various purification techniques such as precipitation and chromatography.
  2. Synthetic Production: The synthetic form of Bacteriocin J46 is produced using solid-phase peptide synthesis techniques. This method allows for precise control over the peptide sequence and structure, ensuring that the synthetic version retains the same antimicrobial properties as the natural form .

Technical Details

In solid-phase synthesis, the amino acids are sequentially added to a resin-bound growing peptide chain. The process includes coupling reactions to form peptide bonds, followed by deprotection steps to expose the reactive sites for subsequent amino acid additions. After completion, the peptide is cleaved from the resin and purified to obtain Bacteriocin J46 in its active form .

Molecular Structure Analysis

Structure

Bacteriocin J46 has a relatively simple structure consisting of 27 amino acids. Its conformation has been analyzed using techniques such as nuclear magnetic resonance spectroscopy, revealing that it adopts a flexible random coil structure in solution. This flexibility may contribute to its ability to interact with various target cell membranes effectively .

Data

The molecular formula of Bacteriocin J46 can be represented as C123H204N32O38SC_{123}H_{204}N_{32}O_{38}S. The molecular weight is approximately 2,648 Daltons, which classifies it among small peptides with significant biological activity .

Chemical Reactions Analysis

Bacteriocin J46 primarily functions through interaction with bacterial cell membranes, leading to pore formation that disrupts cellular integrity. The specific reactions involved include:

  • Membrane Interaction: Bacteriocin J46 binds to lipid bilayers of target bacteria, resulting in alterations in membrane permeability.
  • Pore Formation: The binding induces conformational changes that facilitate the formation of pores within the membrane, leading to ion leakage and cell lysis.

These interactions are critical for its antimicrobial activity against susceptible bacterial strains .

Mechanism of Action

The mechanism by which Bacteriocin J46 exerts its antimicrobial effects involves several key processes:

  1. Recognition and Binding: Bacteriocin J46 recognizes specific receptors on the surface of target bacteria.
  2. Membrane Disruption: Upon binding, it inserts itself into the membrane, causing structural alterations.
  3. Pore Formation: This insertion leads to pore formation, resulting in loss of membrane potential and leakage of vital cellular components.
  4. Cell Death: Ultimately, these actions culminate in bacterial cell death due to inability to maintain homeostasis .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Bacteriocin J46 is typically a white or off-white powder when lyophilized.
  • Solubility: It is soluble in aqueous solutions at physiological pH but may exhibit variable solubility depending on ionic strength.

Chemical Properties

  • Stability: Bacteriocin J46 shows stability under a range of pH conditions but may degrade at extreme pH levels or high temperatures.
  • Antimicrobial Activity: Its effectiveness can be quantified using minimal inhibitory concentration assays against various Gram-positive bacteria.

Relevant data indicate that bacteriocin J46 retains significant antimicrobial activity even after exposure to heat treatment commonly used in food processing .

Applications

Bacteriocin J46 has several scientific uses:

  • Food Preservation: Due to its antimicrobial properties, it is employed as a natural preservative in dairy products to inhibit spoilage organisms and pathogens.
  • Biopreservation Strategies: It serves as an alternative to chemical preservatives in food systems, contributing to food safety and extending shelf life.
  • Research Tool: Bacteriocin J46 is utilized in microbiological research for studying bacteriocins' mechanisms and potential applications in controlling foodborne pathogens .
Introduction to Bacteriocin J46: Discovery and Ecological Context

Historical Isolation from Lactococcus lactis subsp. cremoris J46

Bacteriocin J46 was first isolated from Lactococcus lactis subsp. cremoris strain J46, originally identified in a fermented dairy ecosystem [1] [2]. Initial characterization studies in the 1990s revealed its proteinaceous nature and antimicrobial activity against closely related Gram-positive bacteria [2]. This bacteriocin was distinguished from nisin-producing L. lactis strains through genetic and biochemical analyses, confirming its status as a novel antimicrobial agent [9]. The discovery emerged during investigations of microbial interactions in fermented milk, where strain J46 demonstrated potent antagonistic activity against other lactococci [1].

Ecological Role in Microbial Competition

Bacteriocin J46 functions as a competitive tool in microbial ecosystems, particularly in nutrient-rich fermented environments. Its production provides L. lactis subsp. cremoris J46 with a selective advantage against phylogenetically similar competitors [3]. Research demonstrates that bacteriocin production is most advantageous when competing against sensitive strains in environments with high microbial density and resource limitation [6]. However, genomic surveys indicate that bacteriocinogenic potential in lactococci correlates more strongly with species identity than habitat origin, as evidenced by similar frequencies of bacteriocin gene clusters in isolates from diverse environments (dairy, plant, aquatic) [6]. This suggests conserved ecological functions beyond niche-specific adaptation.

Taxonomic Classification Within Bacteriocins

Bacteriocin J46 belongs to Class IIa bacteriocins, characterized by:

  • Low molecular weight (<10 kDa)
  • Thermostability
  • N-terminal consensus sequence: Tyr-Gly-Asn-Gly-Val-X-Cys [4]
  • Mechanism: Pore formation in target membranes [1]

Table 1: Classification Features of Bacteriocin J46

CharacteristicBacteriocin J46Class IIa Consensus
Molecular weight~4.5 kDa [2]<10 kDa
ThermostabilityStable at 100°C/15 min [9]Generally heat-stable
Active pH range4.0-6.4 [9]Acidic to neutral
Target specificityGram-positive bacteria [1]Narrow spectrum
Key motifYGNGVXC [4]YGNGVXC conserved

Genetically, the structural gene (bacJ46) shares organizational features with other class IIa bacteriocins, though its complete gene cluster architecture remains uncharacterized [2]. Unlike lantibiotics (Class I), it contains no modified amino acids, which contributes to its simpler biosynthesis pathway [4].

Properties

Product Name

Bacteriocin J46

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